

Application of Evernimicin in Studies of Ribosomal Function: Application Notes and Protocols

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Compound of Interest

Compound Name: *Evernimicin*

Cat. No.: *B180343*

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Introduction

Evernimicin is an oligosaccharide antibiotic belonging to the orthosomycin class, known for its potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, makes it a valuable tool for studying ribosomal function, mechanism of protein synthesis, and for the development of new antibacterial agents. These application notes provide an overview of **evernimicin**'s mechanism of action and detailed protocols for its use in key experimental assays to probe ribosome structure and function.

Mechanism of Action

Evernimicin exerts its antibacterial effect by binding exclusively to the 50S ribosomal subunit, thereby inhibiting protein synthesis.^{[1][2]} Cryo-electron microscopy and crystallographic studies have revealed that **evernimicin** and the structurally similar antibiotic, avilamycin, bind to a single site on the large ribosomal subunit.^{[3][4][5]} This binding site is located at the entrance to the A-site tRNA accommodation corridor and involves interactions with helices 89 and 91 of the 23S rRNA and the ribosomal protein L16.^{[3][4][6][7]}

By occupying this position, **evernimicin** sterically hinders the proper accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome, a critical step in the elongation phase of protein synthesis.[3][4] This interference with aa-tRNA binding effectively stalls translation. Additionally, some studies suggest that **evernimicin** can also inhibit the initiation phase of protein synthesis by interfering with the formation of the 70S initiation complex, a process dependent on initiation factor 2 (IF2).[5][6][7] The inhibitory effect of **evernimicin** is context-specific, meaning its efficiency in halting translation can be influenced by the specific amino acid sequences being translated.[8]

Data Presentation

The following tables summarize key quantitative data regarding the interaction of **evernimicin** with the ribosome and its inhibitory effects on protein synthesis.

Table 1: **Evernimicin** Binding Affinities and Stoichiometry

Ribosome Source	Method	Dissociation Constant (Kd)	Stoichiometry (Drug:Ribosome)	Reference
E. coli 70S	Nonlinear Regression	84 nM	~1:1	[1]
S. aureus 70S	Nonlinear Regression	86 nM	~1:1	[1]
E. coli 50S Subunit	Nonlinear Regression	160 nM	Not Reported	[1]

Table 2: **Evernimicin** Inhibitory Concentrations

Assay System	Target Organism	Parameter	Value	Reference
In vitro translation (poly(U) template)	E. coli & S. aureus	IC50	~125 nM	[1] [2] [9] [10]
In vivo protein synthesis (S. aureus)	S. aureus	50% inhibitory dose	0.03 µg/ml	[11]
50S ribosomal subunit formation (S. aureus)	S. aureus	50% inhibitory dose	0.4 µg/ml	[11]

Experimental Protocols

Here are detailed methodologies for key experiments utilizing **evernimicin** to study ribosomal function.

In Vitro Translation Inhibition Assay

This assay measures the effect of **evernimicin** on the synthesis of a reporter protein in a cell-free system.

Materials:

- S100 extract from E. coli or S. aureus
- Ribosomes (70S) from E. coli or S. aureus
- **Evernimicin** stock solution (in DMSO)
- Poly(U) or other suitable mRNA template
- [¹⁴C]-Phenylalanine or other appropriate radiolabeled amino acid

- Translation buffer (e.g., B3 buffer: 10 mM MgCl₂, 20 mM Tris-HCl pH 7.8, 30 mM NH₄Cl, 0.1 mM EDTA, 6 mM β-mercaptoethanol)
- ATP and GTP solutions
- Amino acid mixture (without the radiolabeled amino acid)
- Trichloroacetic acid (TCA)
- Scintillation fluid and counter

Protocol:

- Preparation of S100 Extract and Ribosomes: Prepare S100 extracts and 70S ribosomes from the desired bacterial strain as described in the literature.
- Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
 - Translation buffer
 - ATP and GTP (final concentration ~1 mM each)
 - Amino acid mixture
 - mRNA template (e.g., poly(U) at ~50 µg/ml)
 - S100 extract
 - 70S ribosomes
 - Varying concentrations of **evernimicin** (and a no-drug control with DMSO)
- Initiation of Reaction: Add the radiolabeled amino acid (e.g., [14C]-Phenylalanine) to initiate the translation reaction.
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
- Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA.

- **Heating:** Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
- **Filtration:** Cool the samples on ice and collect the precipitated protein on glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol.
- **Quantification:** Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each **evernimicin** concentration relative to the no-drug control and determine the IC₅₀ value.

Ribosome Binding Assay

This assay quantifies the binding of radiolabeled **evernimicin** to ribosomes.

Materials:

- [14C]-**Evernimicin**
- 70S ribosomes or 50S ribosomal subunits
- Binding buffer (e.g., B3 buffer)
- Unlabeled **evernimicin** (for competition experiments)
- Size-exclusion spin columns (e.g., Bio-Gel P-30)
- Scintillation fluid and counter

Protocol:

- **Reaction Setup:** In a microcentrifuge tube, combine:
 - Binding buffer
 - A fixed concentration of [14C]-**Evernimicin** (e.g., 98 pmol)
 - Varying concentrations of unlabeled **evernimicin** for competition, or buffer for saturation binding.

- Incubation: Add 70S ribosomes (e.g., 2 A260 units) to the mixture and incubate at room temperature for 30 minutes.
- Separation of Bound and Free Ligand: Place the reaction mixture onto a pre-spun size-exclusion spin column. Centrifuge to separate the ribosome-bound [14C]-**evernimicin** (in the eluate) from the free [14C]-**evernimicin** (retained in the column matrix).
- Quantification: Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
- Data Analysis: For saturation binding, plot the amount of bound **evernimicin** against the total **evernimicin** concentration and use nonlinear regression to determine the K_d and B_{max} . For competition assays, plot the percentage of bound [14C]-**evernimicin** against the concentration of the unlabeled competitor.

Macromolecular Synthesis Assay

This in vivo assay determines the specific inhibitory effect of **evernimicin** on DNA, RNA, and protein synthesis by measuring the incorporation of radiolabeled precursors.

Materials:

- Bacterial culture (*S. pneumoniae* or other susceptible strain)
- Growth medium
- **Evernimicin**
- Radiolabeled precursors: [3H]-thymidine (for DNA), [3H]-uridine (for RNA), and [35S]-methionine or another labeled amino acid (for protein).
- Trichloroacetic acid (TCA)
- Lysis buffer
- Scintillation fluid and counter

Protocol:

- Cell Culture: Grow the bacterial culture to early or mid-log phase.
- Aliquot and Add Inhibitor: Distribute the culture into separate tubes. Add different concentrations of **evernimicin** to the experimental tubes and an equivalent volume of solvent to the control tube.
- Add Radiolabeled Precursors: To separate sets of tubes for each macromolecule to be assayed, add the respective radiolabeled precursor.
- Incubation: Incubate the cultures at the optimal growth temperature for a defined period (e.g., one generation time).
- Lysis and Precipitation: Stop the incorporation by adding cold TCA. Lyse the cells and precipitate the macromolecules.
- Filtration: Collect the precipitated macromolecules on glass fiber filters and wash with cold TCA and ethanol.
- Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity.
- Data Analysis: Compare the incorporation of each precursor in the **evernimicin**-treated samples to the control to determine the specific inhibitory effect on DNA, RNA, and protein synthesis.

Ribosomal Footprinting with Dimethyl Sulfate (DMS)

This technique identifies the specific nucleotides in the 23S rRNA that are protected by **evernimicin** binding.

Materials:

- 70S ribosomes
- **Evernimicin**
- Footprinting buffer (e.g., 80 mM potassium cacodylate pH 7.2, 20 mM MgCl₂, 100 mM NH₄Cl, 1.5 mM DTT)

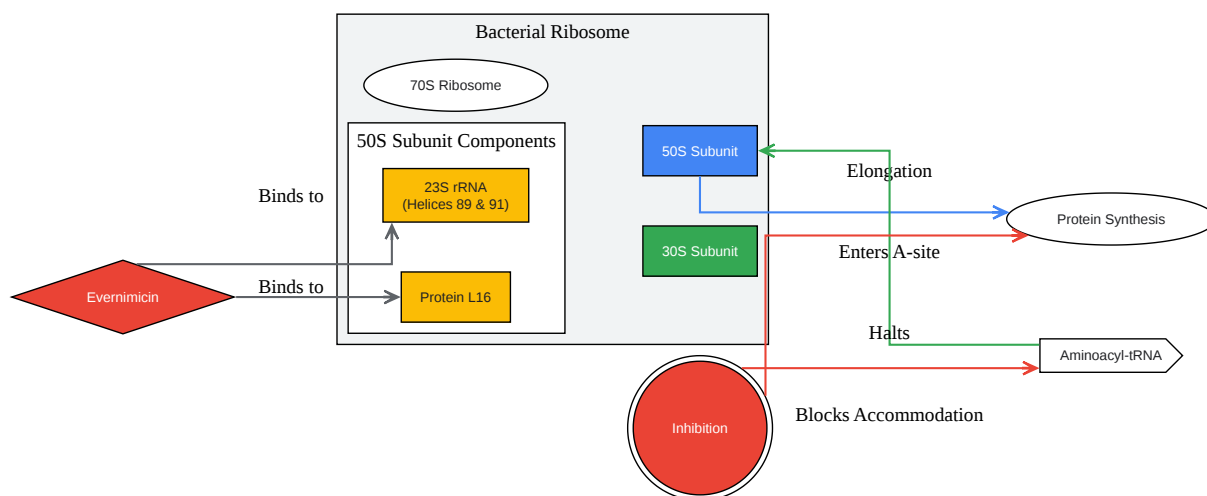
- Dimethyl sulfate (DMS)
- Quenching solution (e.g., containing β -mercaptoethanol)
- RNA extraction kit
- Reverse transcriptase
- Radiolabeled primers specific for regions flanking the expected binding site in 23S rRNA
- Sequencing gel electrophoresis apparatus

Protocol:

- Ribosome-**Evernimicin** Complex Formation: Incubate 70S ribosomes with or without **evernimicin** in footprinting buffer at 37°C for 10 minutes.
- DMS Modification: Add DMS to the reaction and incubate for a short period to allow for methylation of accessible adenine and cytosine bases.
- Quenching: Stop the reaction by adding the quenching solution.
- RNA Extraction: Extract the ribosomal RNA from the samples.
- Primer Extension: Anneal a radiolabeled primer to the extracted rRNA downstream of the region of interest. Perform reverse transcription. The reverse transcriptase will stop at the modified bases.
- Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.
- Analysis: Compare the band patterns of the **evernimicin**-treated and untreated samples. A diminished band in the **evernimicin** lane indicates protection of that nucleotide by the drug.

Visualizations

Evernimicin's Mechanism of Action on the Ribosome



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Caption: **Evernimicin** binds to the 50S ribosomal subunit, blocking tRNA entry.

Experimental Workflow for In Vitro Translation Inhibition Assay

```
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```
Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Analyze Data (IC50)",  
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[color="#5F6368"]; }
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Caption: Mutations in the binding site lead to **evernimicin** resistance.

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